molecular formula C8H16CeO2 B7821571 Cerium;2-ethylhexanoic acid

Cerium;2-ethylhexanoic acid

Cat. No.: B7821571
M. Wt: 284.33 g/mol
InChI Key: LBMMCVVPEBMSDD-UHFFFAOYSA-N
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Description

Cerium;2-ethylhexanoic acid, also known as cerium(III) 2-ethylhexanoate, is a chemical compound with the formula [CH3(CH2)3CH(C2H5)CO2]3Ce. It is a cerium salt of 2-ethylhexanoic acid and is commonly used in various industrial applications due to its unique properties. Cerium is a rare earth element, and its compounds are known for their catalytic and stabilizing properties.

Preparation Methods

Cerium;2-ethylhexanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of cerium(III) chloride with 2-ethylhexanoic acid in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization. Industrial production methods often involve the use of cerium oxide or cerium carbonate as starting materials, which are reacted with 2-ethylhexanoic acid to form the desired compound .

Chemical Reactions Analysis

Cerium;2-ethylhexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used as a catalyst in oxidation reactions, where it facilitates the conversion of organic substrates to their corresponding oxidized products. In reduction reactions, this compound can act as a reducing agent, converting oxidized species to their reduced forms. Substitution reactions involving this compound often occur in the presence of strong acids or bases, leading to the formation of new cerium-containing compounds .

Scientific Research Applications

Cerium;2-ethylhexanoic acid has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including polymerization and oxidation processes. In biology and medicine, cerium compounds are studied for their potential antioxidant and anti-inflammatory properties. This compound is also used in the preparation of cerium oxide nanoparticles, which have applications in drug delivery, imaging, and as therapeutic agents. In industry, it is used as a paint dryer, plastic additive, and in the preparation of thin films for electronic devices .

Mechanism of Action

The mechanism of action of cerium;2-ethylhexanoic acid is primarily based on its ability to undergo redox reactions. Cerium can exist in multiple oxidation states, and its ability to switch between these states allows it to participate in various catalytic processes. In biological systems, cerium compounds can scavenge reactive oxygen species, thereby reducing oxidative stress and inflammation. The molecular targets and pathways involved in these processes are still under investigation, but they are believed to involve interactions with cellular redox systems and signaling pathways .

Comparison with Similar Compounds

Cerium;2-ethylhexanoic acid can be compared with other cerium-containing compounds, such as cerium(IV) oxide and cerium(III) nitrate. While cerium(IV) oxide is widely used as a catalyst in automotive exhaust systems and as a polishing agent, this compound is more commonly used in organic synthesis and as a precursor for cerium oxide nanoparticles. Cerium(III) nitrate, on the other hand, is used in various analytical and industrial applications. The unique properties of this compound, such as its solubility in organic solvents and its ability to form stable complexes, make it particularly useful in specific applications .

Properties

IUPAC Name

cerium;2-ethylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.Ce/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMMCVVPEBMSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)O.[Ce]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16CeO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24593-34-8, 56797-01-4
Details Compound: Hexanoic acid, 2-ethyl-, cerium(3+) salt (3:1)
Record name Hexanoic acid, 2-ethyl-, cerium salt (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24593-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Hexanoic acid, 2-ethyl-, cerium(3+) salt (3:1)
Record name Hexanoic acid, 2-ethyl-, cerium(3+) salt (3:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56797-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Hexanoic acid, 2-ethyl-, cerium(3+) salt (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

56797-01-4
Record name Hexanoic acid, 2-ethyl-, cerium(3+) salt (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cerium tris(2-ethylhexanoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.879
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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